Eckol

Descripción general

Descripción

El eckol es un compuesto de florotanino aislado de algas pardas, particularmente de especies del género Ecklonia y Eisenia . Pertenece a la clase de florotaninos de dibenzo-1,4-dioxina y es conocido por sus diversas actividades biológicas . El this compound ha ganado una atención significativa debido a sus potenciales propiedades terapéuticas, incluidas las actividades antioxidante, antiinflamatoria y anticancerígena .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El eckol se obtiene principalmente de fuentes naturales, específicamente algas pardas. El proceso de extracción implica varios pasos, que incluyen extracción con disolvente, purificación y aislamiento . Las algas se suelen secar y pulverizar antes de someterse a extracción con disolvente utilizando disolventes como el etanol o el metanol. El extracto se purifica luego mediante técnicas como la cromatografía en columna para aislar el this compound .

Métodos de producción industrial

La producción industrial de this compound implica el cultivo a gran escala de algas pardas, seguido de procesos de extracción y purificación similares a los utilizados en entornos de laboratorio . La escalabilidad de estos métodos permite la producción de this compound en cantidades suficientes para la investigación y las posibles aplicaciones terapéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones

El eckol experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar el compuesto para mejorar sus actividades biológicas o para estudiar sus propiedades químicas.

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados hidroxilados .

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

Eckol exhibits potent antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Research indicates that this compound can scavenge free radicals and reduce oxidative damage in cells, particularly in skin keratinocytes exposed to particulate matter (PM2.5) . This protective effect extends to various cell lines, including lung fibroblasts and liver cells, highlighting its broad applicability in dermatological and respiratory health .

Case Study:

A study demonstrated that this compound significantly improved cell viability in human keratinocytes subjected to oxidative stress from PM2.5 exposure, reducing reactive oxygen species levels and preventing apoptosis .

Neuroprotective Effects

This compound has been identified as a potential therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. It acts as an agonist for dopamine receptors D3 and D4, with studies showing effective concentrations that suggest its viability as a treatment option . Molecular dynamics simulations indicate that this compound binds effectively to these receptors, potentially offering a dual-action mechanism beneficial for neuroprotection .

Table 1: Neuroprotective Activity of this compound

| Receptor Type | EC50 (µM) | Reference Agonist EC50 (nM) |

|---|---|---|

| D3 | 48.62 | 2.9 |

| D4 | 42.55 | 3.3 |

Anticancer Activity

This compound's anticancer properties have been explored in various studies, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer types. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study:

In vitro studies have shown that this compound can suppress the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of pro-apoptotic factors .

Cardiovascular Health

This compound has shown promise in cardiovascular applications due to its anti-hypertensive effects. It can inhibit angiotensin-converting enzyme activity, which plays a critical role in blood pressure regulation . Additionally, its anti-inflammatory properties may contribute to overall cardiovascular health by reducing inflammation within blood vessels.

Hepatoprotective Effects

Research indicates that this compound provides protective effects against liver damage induced by various toxins. It has been shown to mitigate hepatotoxicity through its antioxidant capacity and ability to modulate inflammatory responses .

Table 2: Summary of this compound's Protective Effects

Antimicrobial Activity

This compound has demonstrated antibacterial and antiviral properties, making it a candidate for the development of new antimicrobial agents. Its effectiveness against various pathogens suggests potential applications in treating infections and enhancing food safety .

Mecanismo De Acción

El eckol ejerce sus efectos a través de varios objetivos moleculares y vías :

Actividad antioxidante: El this compound elimina los radicales libres y mejora la actividad de las enzimas antioxidantes, protegiendo así las células del estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios, reduciendo la inflamación.

Actividad anticancerígena: El this compound induce la apoptosis en las células cancerosas activando las caspasas y modulando vías de señalización como la vía del factor nuclear-kappa B.

Actividad neuroprotectora: Protege las neuronas del daño oxidativo y modula las vías de señalización implicadas en la supervivencia neuronal.

Comparación Con Compuestos Similares

El eckol es parte de una familia más grande de florotaninos, que incluye compuestos como el dithis compound, el bithis compound y el florofucofurothis compound . Estos compuestos comparten características estructurales similares, pero difieren en su grado de polimerización y actividades biológicas específicas . En comparación con otros florotaninos, el this compound es único debido a su estructura específica de dibenzo-1,4-dioxina y sus potentes propiedades antioxidantes y anticancerígenas .

Lista de compuestos similares

- Dithis compound

- Bithis compound

- Florofucofurothis compound

- Floroglucinol

El this compound destaca entre estos compuestos por su amplia gama de actividades biológicas y sus potenciales aplicaciones terapéuticas .

Actividad Biológica

Eckol is a phlorotannin derived from marine brown algae, particularly from the Ecklonia species, known for its diverse biological activities. This compound has garnered significant attention in recent years due to its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

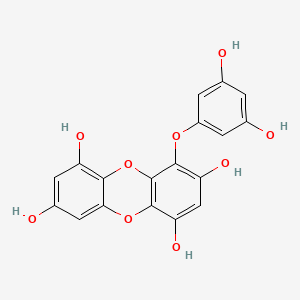

Chemical Structure and Properties

This compound belongs to the dibenzo-1,4-dioxin class of phlorotannins and is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its biological activities. The compound's structure allows it to interact effectively with various biological targets, enhancing its therapeutic potential.

Antioxidant Activity

This compound exhibits strong antioxidant properties, protecting cells from oxidative stress by enhancing cellular antioxidant activity. Studies have shown that this compound can reduce reactive oxygen species (ROS) levels and modulate signaling pathways involved in oxidative stress responses .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. It reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties across various cancer cell lines:

- Breast Cancer : In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MCF7) by inducing apoptosis and modulating key signaling pathways such as JAK2/STAT3 and NF-κB .

- Pancreatic Cancer : this compound was found to attenuate Reg3A-mediated survival signals in pancreatic cancer cells (SW1990), reducing their proliferation without exerting direct cytotoxic effects .

- Neuroblastoma : this compound has been shown to inhibit glioma stem-like cells' growth and enhance their sensitivity to chemotherapy agents like temozolomide .

Neuroprotective Effects

This compound has protective effects against neurotoxicity induced by amyloid-beta (Aβ) aggregates in neuronal cell models. It has been reported to reduce aggregate density and improve cell viability in PC12 cells exposed to Aβ . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The biological activities of this compound are mediated through various mechanisms:

- Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes and reducing oxidative stress markers.

- Apoptotic Pathways : Modulating caspase activity and Bcl-2 family proteins, thereby influencing cell survival and death pathways.

- Signal Transduction : Interfering with critical signaling pathways involved in cell proliferation, migration, and apoptosis.

Case Studies

Propiedades

IUPAC Name |

4-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O9/c19-7-1-8(20)3-10(2-7)25-16-12(23)6-13(24)17-18(16)27-15-11(22)4-9(21)5-14(15)26-17/h1-6,19-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZZRBGISTUIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237333 | |

| Record name | Eckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88798-74-7 | |

| Record name | Eckol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88798-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eckol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088798747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5E8354UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.